(5Z)-3-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-3-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a prop-2-en-1-yloxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-3-8-17-11-6-4-10(5-7-11)9-12-13(16)15(2)14(18)19-12/h3-7,9H,1,8H2,2H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNMIEHLQYXXKJ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidinone derivatives with reduced functional groups.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) or nucleophilic reagents (e.g., amines, thiols); reactions can be conducted in various solvents depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
(5Z)-3-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the thiazolidinone ring and the prop-2-en-1-yloxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Q & A
Q. What are the key synthetic steps and challenges in preparing this thiazolidinone derivative?
The synthesis typically involves:
- Knoevenagel condensation : Reacting a thiazolidinone core with a substituted benzaldehyde derivative (e.g., 4-(prop-2-en-1-yloxy)benzaldehyde) under reflux conditions in ethanol or DMF. Piperidine or acetic acid may catalyze the reaction .
- Purification : Recrystallization (using ethanol or methanol) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity.
- Key challenges :
- Stereoselectivity : Ensuring the (5Z)-configuration requires precise control of reaction temperature (60–80°C) and solvent polarity.
- By-product formation : Unreacted aldehyde or dimerization by-products necessitate rigorous TLC monitoring (hexane/ethyl acetate mobile phase) .
Q. Which analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and propenyloxy substituent. Key signals include vinyl proton doublets (δ 6.5–7.5 ppm) and thioxo sulfur resonance .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 387.05) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., S···O hydrogen bonds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12 hours conventional) and improves yield (85–90%) by enhancing energy transfer .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require post-reaction dialysis to remove traces .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve regioselectivity in multi-step syntheses .
Q. What mechanistic insights explain its anticancer activity?
- Enzyme inhibition : The thioxo group interacts with cysteine residues in kinases (e.g., PI3K or EGFR), disrupting ATP binding. Computational docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) .
- Apoptosis induction : In vitro assays (MTT, flow cytometry) show IC₅₀ values of 12–18 µM in HeLa and MCF-7 cells, linked to caspase-3 activation and mitochondrial membrane depolarization .
Q. How do structural modifications influence bioactivity?
-
Substituent effects :
Substituent Position Modification Biological Impact 4-(propenyloxy) Replacement with methoxy Reduced antimicrobial activity (MIC ↑ from 8 µg/mL to 32 µg/mL) Thioxo group (C2) Oxidation to oxo Loss of kinase inhibition (IC₅₀ ↑ >100 µM) -
Stereochemistry : The (5Z)-isomer shows 3–5× higher cytotoxicity than the (5E)-form due to enhanced hydrophobic interactions with target proteins .
Q. How should researchers address contradictory data in biological assays?
- Variable assay conditions : Differences in cell lines (e.g., HepG2 vs. A549) or serum content (FBS 5% vs. 10%) can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
- Metabolic instability : Rapid degradation in liver microsomes (t₁/₂ < 30 mins) may explain discrepancies between in vitro and in vivo results. Stabilize via PEGylation or prodrug strategies .
Q. What computational tools predict this compound’s reactivity and interactions?
- DFT calculations (Gaussian 16) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating electrophilic attack susceptibility at the benzylidene group .
- Molecular dynamics (GROMACS) : Simulate lipid bilayer penetration, showing logP ≈ 2.8 and 70% membrane permeability in 50 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
